Bis(2,4-dichlorophenyl) sulfone
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Overview
Description
Bis(2,4-dichlorophenyl) sulfone: is an organic compound with the molecular formula C12H6Cl4O2S . It is a type of sulfone, characterized by the presence of a sulfonyl functional group attached to two 2,4-dichlorophenyl groups. This compound is known for its stability and resistance to high temperatures and chemical reactions, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfonation of Chlorobenzene: One common method involves the sulfonation of chlorobenzene with sulfuric acid, followed by chlorination to introduce the dichloro substituents.
Chlorination of Diphenylsulfone: Another method involves the chlorination of diphenylsulfone to achieve the desired dichloro substitution.
Industrial Production Methods: The industrial production of bis(2,4-dichlorophenyl) sulfone typically involves large-scale sulfonation and chlorination processes, often optimized with various additives to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(2,4-dichlorophenyl) sulfone can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: The sulfone group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation typically leads to the formation of sulfoxides or sulfones with additional oxygen atoms.
Scientific Research Applications
Chemistry: : Bis(2,4-dichlorophenyl) sulfone is used as a precursor in the synthesis of high-performance polymers such as polysulfones, which are known for their thermal stability and mechanical strength .
Biology and Medicine:
Industry: : It is widely used in the production of thermoplastics and other materials that require high resistance to heat and chemicals .
Mechanism of Action
The mechanism by which bis(2,4-dichlorophenyl) sulfone exerts its effects is primarily through its stable sulfone group, which can interact with various molecular targets. The electron-withdrawing nature of the chlorine atoms enhances its reactivity in substitution reactions, making it a valuable intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: This compound is similar but has chlorine atoms in the para position, leading to different reactivity and applications.
Bis(4-fluorophenyl) sulfone: Substituting chlorine with fluorine results in different chemical properties and uses.
Uniqueness: : Bis(2,4-dichlorophenyl) sulfone is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and stability, making it particularly suitable for high-performance polymer production and other specialized applications.
Properties
CAS No. |
6647-75-2 |
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Molecular Formula |
C12H6Cl4O2S |
Molecular Weight |
356.0 g/mol |
IUPAC Name |
2,4-dichloro-1-(2,4-dichlorophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H6Cl4O2S/c13-7-1-3-11(9(15)5-7)19(17,18)12-4-2-8(14)6-10(12)16/h1-6H |
InChI Key |
LLSSTAFRCYCGTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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